

Application Notes and Protocols for 5-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-nitroaniline

Cat. No.: B1293789

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidelines and detailed protocols for the safe handling, storage, use, and disposal of **5-Methyl-2-nitroaniline** (CAS No: 578-46-1), also known as 6-Nitro-m-toluidine. Adherence to these protocols is crucial to ensure laboratory safety and experimental integrity.

Chemical and Physical Properties

5-Methyl-2-nitroaniline is a yellow to orange crystalline powder.^[1] It is sensitive to prolonged air exposure and is insoluble in water.^[1]

Property	Value	Reference
CAS Number	578-46-1	[1][2]
Molecular Formula	CH ₃ C ₆ H ₃ (NO ₂)NH ₂	[2][3]
Molecular Weight	152.15 g/mol	[3]
Appearance	Yellow leaflets or orange powder	[1]
Melting Point	110-111 °C	[2]
Boiling Point	312.4 ± 22.0 °C (Predicted)	[3]
Density	1.269 ± 0.06 g/cm ³ (Predicted)	[3]
Water Solubility	Insoluble	[1]

Safety and Hazard Information

5-Methyl-2-nitroaniline is a toxic compound and must be handled with extreme caution. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2]

Hazard Class	GHS Classification	Signal Word	Hazard Statements
Acute Toxicity	Acute Tox. 3 (Oral, Dermal, Inhalation)	Danger	H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2]
Organ Toxicity	STOT RE 2	Danger	H373: May cause damage to organs through prolonged or repeated exposure.[2][4]
Aquatic Hazard	Aquatic Chronic 2	Danger	H411: Toxic to aquatic life with long lasting effects.[2]

Incompatible Materials: This chemical is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[1][3][5]

Experimental Protocols

All work with **5-Methyl-2-nitroaniline** must be conducted in a well-ventilated fume hood. The following PPE is mandatory:

- Respiratory Protection: A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is required when handling the solid chemical.[1]
- Eye Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are necessary.[5]
- Hand Protection: Wear appropriate chemical-resistant gloves.
- Skin and Body Protection: A lab coat and, if necessary, additional protective clothing like DuPont Tychem® suit fabrics should be worn.[1]

Handling:

- Always handle **5-Methyl-2-nitroaniline** within a certified chemical fume hood.[5]
- Avoid breathing dust.[5] Do not get the substance in eyes, on skin, or on clothing.[5]
- Prohibit sources of ignition such as smoking and open flames where the chemical is handled, used, or stored.[6]
- Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

Storage:

- Store the material in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[1][3]
- Keep the container in a dry, cool, and well-ventilated place.[5] Refrigerated temperatures are recommended for storage.[1]

- Store away from incompatible materials such as acids and strong oxidizers.[3][5]

In the event of a spill, follow these steps immediately:

- Evacuate and Isolate: Isolate the spill area for at least 25 meters (75 feet) for solids.[1]
- Remove Ignition Sources: Immediately remove all sources of ignition from the area.[1]
- Dampen the Spill: Carefully dampen the solid spill material with 60-70% ethanol to minimize dust generation.[1]
- Transfer Material: Transfer the dampened material into a suitable, labeled container for hazardous waste.[1]
- Clean Up Residue: Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[1]
- Decontaminate: Wash all contaminated surfaces with 60-70% ethanol, followed by a thorough wash with soap and water.[1]
- Dispose of Contaminated Materials: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for proper disposal.[1]
- Area Verification: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[1]

All waste containing **5-Methyl-2-nitroaniline** must be treated as hazardous waste.

- Collect all chemical waste in suitable, clearly labeled containers.[5]
- Dispose of contents and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
- Do not flush the material into surface water or the sanitary sewer system.[5]

This protocol describes a common laboratory-scale synthesis of 2-Methyl-5-nitroaniline.[8][9][10][11] This reaction is highly exothermic and requires strict temperature control.[11]

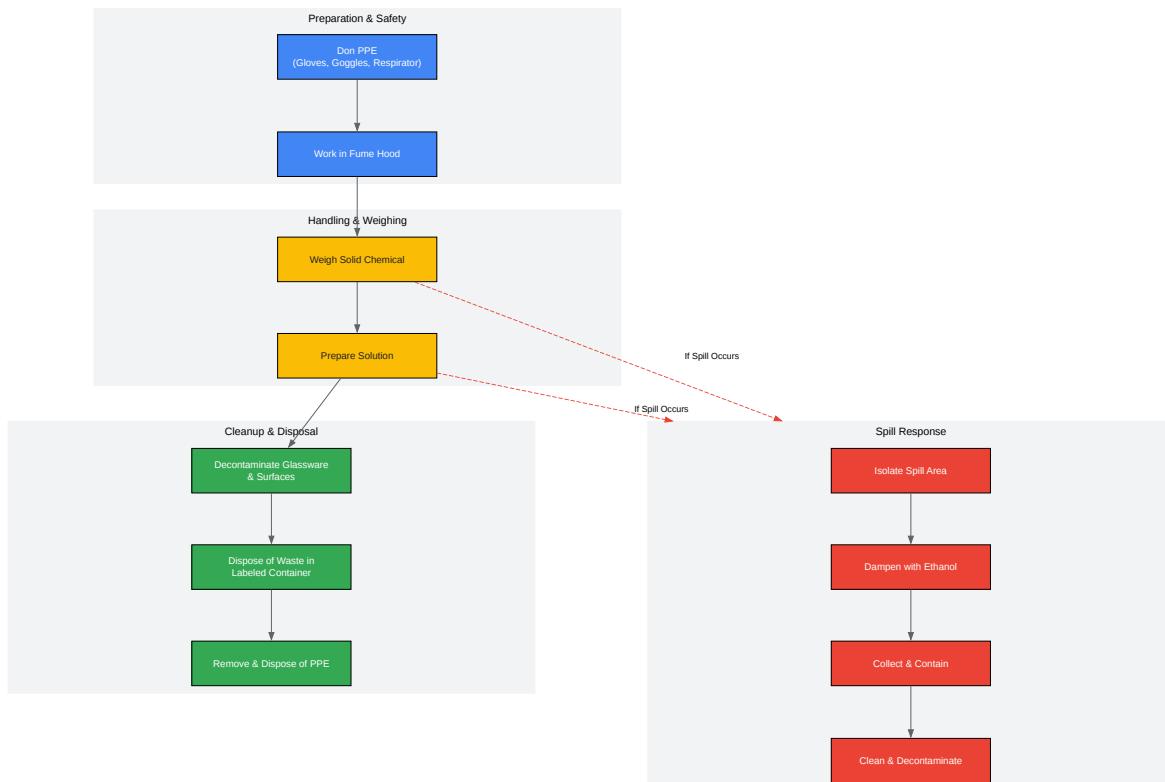
Materials:

- o-Toluidine (2-methylaniline)
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Sodium Hydroxide (NaOH) solution
- Ice and Water

Procedure:

- In a reaction vessel cooled in a salt/ice bath to -10 °C, add concentrated sulfuric acid.[9][11]
- Slowly and with vigorous stirring, add o-toluidine to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.[8][11]
- Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.[9][11]
- Add the nitrating mixture dropwise to the o-toluidine/sulfuric acid mixture over approximately 2 hours, maintaining the temperature at -10 °C.[9][10]
- After the addition is complete, pour the reaction mixture onto ice.[8][9]
- Carefully basify the acidic solution with a sodium hydroxide solution until an orange precipitate of 2-Methyl-5-nitroaniline forms.[9]
- Collect the precipitate by filtration and wash it thoroughly with water.[8][9]
- The crude product can be purified by recrystallization from ethanol.[8]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for the analysis of 2-Methyl-5-nitroaniline.[8][12]


HPLC Method:

- Technique: Reverse-phase (RP) HPLC.[13]
- Mobile Phase: A typical mobile phase consists of acetonitrile and water, with an acid modifier like phosphoric acid to improve peak shape.[8][13] For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[12][13]
- Application: Can be used for quantification in various samples and for isolating impurities in preparative separation.[13]

GC-MS Method:

- Technique: Gas chromatography coupled to a mass spectrometer.[12]
- Application: Suitable for quantifying the analyte in samples like groundwater and for identifying decomposition products.[12] The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[12]

Visualized Workflows

[Click to download full resolution via product page](#)

Caption: General laboratory workflow for handling **5-Methyl-2-nitroaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-METHYL-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 5-Methyl-2-nitroaniline 95 578-46-1 [sigmaaldrich.com]
- 3. 5-METHYL-2-NITROANILINE | 578-46-1 [chemicalbook.com]

- 4. bg.cpachem.com [bg.cpachem.com]
- 5. 5.imimg.com [5.imimg.com]
- 6. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-Methyl-5-nitroaniline | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 5-Methyl-2-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293789#laboratory-protocols-for-handling-5-methyl-2-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com